molecular formula C15H12N2O3S B2742985 N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide CAS No. 67618-23-9

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide

Cat. No.: B2742985
CAS No.: 67618-23-9
M. Wt: 300.33
InChI Key: LNZFAJIMQDIJAR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide is a chemical compound with the molecular formula C15H12N2O3S It is characterized by the presence of a benzodioxole ring and a benzamide group, connected through a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro or halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylcarbamoyl)benzamide: Similar structure but lacks the thioyl group.

    N-(1,3-benzodioxol-5-ylcarbamothioyl)aniline: Similar structure but with an aniline group instead of benzamide.

Uniqueness

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide is unique due to the presence of both the benzodioxole and benzamide groups, connected through a carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzodioxole, a structure known for its diverse biological activities. The compound's chemical formula is C₁₇H₁₄N₂O₂S, and it features a benzamide moiety linked to a benzodioxole group through a carbamothioyl functional group. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole nucleus exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of the 1,3-benzodioxole structure enhances the antimicrobial efficacy, making it a promising candidate for further development in combating bacterial infections.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. For example, molecular docking studies revealed that the compound interacts with key proteins involved in cancer progression, such as Akt and PR (progesterone receptor), showing potential therapeutic implications in breast cancer treatment . The binding energy and RMSD values indicated strong interactions, suggesting that this compound could serve as a lead for developing new anticancer agents.

Insecticidal Activity

The insecticidal potential of benzodioxole derivatives has been explored extensively. A study focusing on larvicidal activity against Aedes aegypti demonstrated that certain benzodioxole compounds exhibited significant toxicity to mosquito larvae while showing low toxicity to mammalian cells . This characteristic is crucial for developing safer insecticides that target disease vectors without harming non-target organisms.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate pathways associated with cell growth and apoptosis, particularly in cancer cells. The compound's ability to inhibit key enzymes or receptors may lead to reduced cell viability and proliferation in malignant cells .

Case Study: Anticancer Efficacy

In a recent study published in the Tropical Journal of Natural Product Research, researchers synthesized thiourea benzamide derivatives and assessed their anticancer activity through molecular docking simulations. The results indicated that these compounds, including this compound, showed promising binding affinities towards cancer-related proteins . The study highlights the potential for these compounds in therapeutic applications against breast cancer.

Table: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/LC50 Values Remarks
AntimicrobialStaphylococcus aureusNot specifiedExhibits significant growth inhibition
AnticancerVarious cancer cell linesNot specifiedPotential inhibitor of Akt and PR
InsecticidalAedes aegyptiLC50: 28.9 μMLow toxicity to mammalian cells

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(10-4-2-1-3-5-10)17-15(21)16-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZFAJIMQDIJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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